![molecular formula C10H10N4O B13715768 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime is a chemical compound that features a triazole ring, a phenyl group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime typically involves the following steps:
Formation of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone: This can be achieved by reacting 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound can be used in the synthesis of coordination polymers and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.
Mécanisme D'action
The mechanism of action of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone: Lacks the oxime group but shares the triazole and phenyl moieties.
4-(1H-1,2,4-triazol-1-yl)phenol: Contains a hydroxyl group instead of the ethanone oxime.
Uniqueness
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the triazole ring and oxime group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10N4O |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(NZ)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N4O/c1-8(13-15)9-2-4-10(5-3-9)14-7-11-6-12-14/h2-7,15H,1H3/b13-8- |
Clé InChI |
VVOXRSCTXMFUFJ-JYRVWZFOSA-N |
SMILES isomérique |
C/C(=N/O)/C1=CC=C(C=C1)N2C=NC=N2 |
SMILES canonique |
CC(=NO)C1=CC=C(C=C1)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
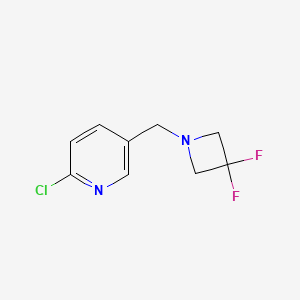
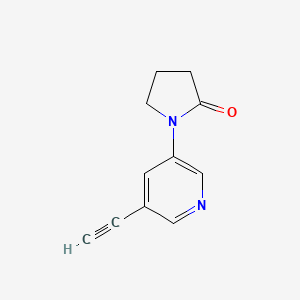
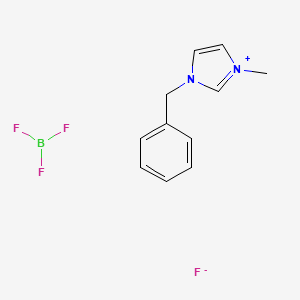
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
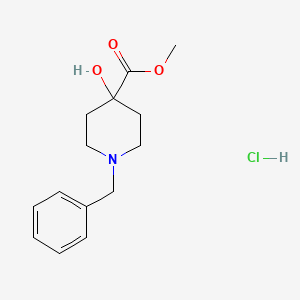
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
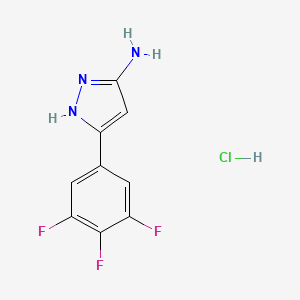
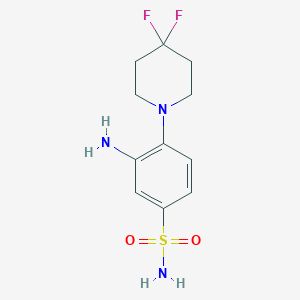
![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
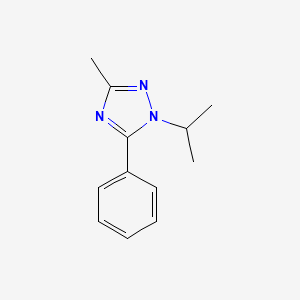

![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
